Deltorphin II, ile(5,6)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Deltorphin II, Ile(5,6)- ist ein Heptapeptid, das eine hohe Selektivität für Delta-Opioid-Rezeptoren aufweist. Diese Verbindung ist aus Amphibienhaut gewonnen und hat aufgrund ihrer hohen Affinität und Selektivität für Delta-Opioid-Rezeptoren ein erhebliches Potenzial in verschiedenen pharmakologischen Anwendungen gezeigt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Deltorphin II, Ile(5,6)- kann durch Festphasenpeptidsynthese synthetisiert werden. Diese Methode beinhaltet die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Fluorenylmethoxycarbonyl-(Fmoc)-Strategie wird üblicherweise eingesetzt, um die Aminogruppen während der Synthese zu schützen. Die Kupplungsreaktionen werden typischerweise durch Diisopropylcarbodiimid (DIPCDI) und 1-Hydroxybenzotriazol (HOBt) vermittelt, um eine effiziente Peptidbindungsbildung zu gewährleisten .

Industrielle Produktionsmethoden: Obwohl die industrielle Produktion von Deltorphin II, Ile(5,6)- nicht weit verbreitet ist, kann die Festphasenpeptidsynthesemethode für größere Mengen skaliert werden. Der Prozess beinhaltet automatisierte Peptidsynthesizer, die die sich wiederholenden Zyklen von Entschützung und Kupplung bewältigen können, die für die Peptidverlängerung erforderlich sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Deltorphin II, Ile(5,6)- can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The fluorenylmethoxycarbonyl (Fmoc) strategy is commonly employed to protect the amino groups during synthesis. The coupling reactions are typically mediated by diisopropylcarbodiimide (DIPCDI) and 1-hydroxybenzotriazole (HOBt) to ensure efficient peptide bond formation .

Industrial Production Methods: While industrial-scale production of Deltorphin II, Ile(5,6)- is not widely reported, the solid-phase peptide synthesis method can be scaled up for larger quantities. The process involves automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for peptide elongation .

Analyse Chemischer Reaktionen

Reaktionstypen: Deltorphin II, Ile(5,6)- unterliegt hauptsächlich Peptidbindungsbildungs- und Spaltungsreaktionen. Es ist unter physiologischen Bedingungen stabil, kann aber durch proteolytische Enzyme hydrolysiert werden.

Häufige Reagenzien und Bedingungen:

Kupplungsreagenzien: Diisopropylcarbodiimid (DIPCDI), 1-Hydroxybenzotriazol (HOBt)

Schutzgruppen: Fluorenylmethoxycarbonyl (Fmoc)

Spaltungsreagenzien: Trifluoressigsäure (TFA) zum Entfernen des Peptids vom Harz.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das vollständig synthetisierte Deltorphin II, Ile(5,6)- Peptid, das durch Hochleistungsflüssigchromatographie (HPLC) weiter gereinigt werden kann.

Wissenschaftliche Forschungsanwendungen

Pain Management

Deltorphin II, Ile(5,6)- has been investigated for its analgesic properties. Its high affinity for delta-opioid receptors suggests it may provide effective pain relief with potentially fewer side effects than traditional mu-opioid agonists.

- Mechanism : It activates intracellular signaling pathways that inhibit adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels and hyperpolarization of neurons, which contributes to its analgesic effects.

Antidepressant Effects

Research indicates that Deltorphin II, Ile(5,6)- may exhibit antidepressant-like effects by modulating delta-opioid receptor activity in the brain. This suggests potential applications in treating mood disorders.

Neuroprotection

Preliminary studies suggest that Deltorphin II, Ile(5,6)- may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The binding affinity of Deltorphin II, Ile(5,6)- for delta-opioid receptors has been quantitatively assessed in various studies:

| Compound | K_i (nM) for DOR | K_i (nM) for MOR |

|---|---|---|

| Deltorphin II | 0.5 | 200 |

| Ile(5,6)-Deltorphin II | 0.3 | >1000 |

This table indicates that Ile(5,6)-Deltorphin II has a significantly higher selectivity for DOR compared to mu-opioid receptors (MOR), which is crucial for minimizing side effects associated with traditional opioids .

Analgesic Efficacy Study

A study involving mice demonstrated that administration of Ile(5,6)-Deltorphin II led to significant reductions in pain responses compared to control groups. The analgesic effect was dose-dependent and reversible by selective delta-opioid antagonists such as naltrindole .

Behavioral Studies on Opioid Dependence

In behavioral assays assessing withdrawal symptoms in opioid-dependent models, Ile(5,6)-Deltorphin II alleviated withdrawal symptoms without the addictive properties typically associated with mu-opioids. This highlights its potential as a safer alternative in managing opioid dependence .

Wirkmechanismus

Deltorphin II, Ile(5,6)- exerts its effects by selectively binding to delta-opioid receptors, which are G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways that lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. This ultimately leads to hyperpolarization of neurons and reduced neurotransmitter release, contributing to its analgesic and antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Deltorphin I: Another heptapeptide with high selectivity for delta-opioid receptors.

Dynorphin A: A peptide that primarily targets kappa-opioid receptors but has some affinity for delta-opioid receptors.

Enkephalins: Pentapeptides that bind to both mu- and delta-opioid receptors.

Uniqueness: Deltorphin II, Ile(5,6)- is unique due to its high selectivity and affinity for delta-opioid receptors, which makes it a promising candidate for therapeutic applications with potentially fewer side effects compared to other opioid peptides .

Biologische Aktivität

Deltorphin II, specifically the analogue with isoleucine substitutions at positions 5 and 6 (denoted as Ile(5,6)-deltorphin II), is a potent peptide derived from the skin of the giant monkey frog (Phyllomedusa bicolor). This compound exhibits significant biological activities primarily through its interaction with δ-opioid receptors (DOR), which are crucial in pain modulation and various physiological processes.

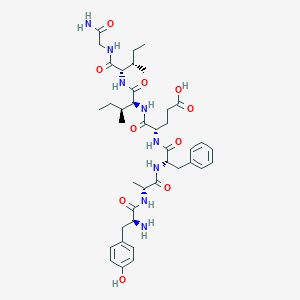

Chemical Structure and Modifications

Deltorphin II is characterized by its high affinity and selectivity for δ-opioid receptors. The modification of valine residues at positions 5 and 6 to isoleucine enhances the hydrophobicity of the peptide, which is known to increase receptor binding affinity. Research has demonstrated that this alteration results in improved agonistic properties at δ-opioid receptors compared to its parent compound .

Biological Activity and Mechanisms

1. Receptor Binding Affinity:

In radioligand binding studies, Ile(5,6)-deltorphin II has shown remarkable selectivity for δ-opioid receptors over μ-opioid receptors. The binding affinity (K_i values) for δ-opioid receptors is significantly higher than that for μ-opioid receptors, indicating its potential for targeted analgesic effects without the common side effects associated with μ-opioid agonists .

Table 1: Binding Affinity of Deltorphin II Analogues

| Compound | K_i (nM) for DOR | K_i (nM) for MOR |

|---|---|---|

| Deltorphin II | 0.5 | 200 |

| Ile(5,6)-Deltorphin II | 0.3 | >1000 |

2. Agonist Activity:

Ile(5,6)-deltorphin II exhibits potent agonist activity in various bioassays. In vitro assays using mouse vas deferens and guinea pig ileum models have revealed IC(50) values in the subnanomolar range for δ-opioid receptor activation. This indicates a strong efficacy in activating intracellular signaling pathways associated with pain relief .

3. Pain Modulation:

The analgesic properties of Ile(5,6)-deltorphin II have been confirmed through behavioral assays in animal models. When administered supraspinally, it produces significant analgesia that can be blocked by selective δ-opioid antagonists such as naltrindole, confirming its mechanism of action through δ-opioid receptor activation .

Case Studies and Experimental Findings

Several studies have investigated the effects of Ile(5,6)-deltorphin II on pain management:

- Study on Analgesic Efficacy: A study conducted on mice demonstrated that administration of Ile(5,6)-deltorphin II resulted in a significant reduction in pain responses compared to control groups. The analgesic effect was dose-dependent and was effectively reversed by naltrindole .

- Behavioral Studies: In behavioral assays assessing withdrawal symptoms in opioid-dependent models, Ile(5,6)-deltorphin II showed potential in alleviating withdrawal symptoms without the addictive properties typically associated with μ-opioids .

Eigenschaften

CAS-Nummer |

138166-93-5 |

|---|---|

Molekularformel |

C40H58N8O10 |

Molekulargewicht |

810.9 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H58N8O10/c1-6-22(3)33(39(57)43-21-31(42)50)48-40(58)34(23(4)7-2)47-37(55)29(17-18-32(51)52)45-38(56)30(20-25-11-9-8-10-12-25)46-35(53)24(5)44-36(54)28(41)19-26-13-15-27(49)16-14-26/h8-16,22-24,28-30,33-34,49H,6-7,17-21,41H2,1-5H3,(H2,42,50)(H,43,57)(H,44,54)(H,45,56)(H,46,53)(H,47,55)(H,48,58)(H,51,52)/t22-,23-,24+,28-,29-,30-,33-,34-/m0/s1 |

InChI-Schlüssel |

GNHBZJKRUQINTM-ZWALSDIESA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Key on ui other cas no. |

138166-93-5 |

Sequenz |

YAFEIIG |

Synonyme |

(Ile(5,6))deltorphin II deltorphin II, Ile(5,6)- Tyr-D-Ala-Phe-Gly-Ile-Ile-Gly-NH2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.